1,4-Dimethyladamantane

Description

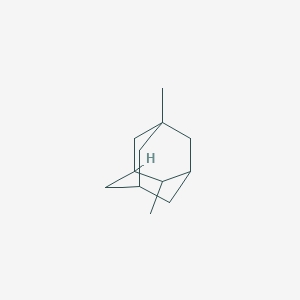

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-8-10-3-9-4-11(8)7-12(2,5-9)6-10/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUQFEEYWQQZABK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC3CC1CC(C3)(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343611 | |

| Record name | 1,4-Dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16267-35-9 | |

| Record name | 1,4-Dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dimethyladamantane, a member of the diamondoid family of hydrocarbons, presents a unique structural scaffold of significant interest in medicinal chemistry and materials science. Characterized by its rigid, cage-like structure and lipophilicity, the adamantane core offers a versatile platform for the design of novel therapeutics and advanced materials. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, detailed synthetic strategies, and thorough analytical characterization. While this specific isomer is less documented than its 1,3- and 1,3,5-substituted counterparts, this document consolidates available data and extrapolates from established principles of adamantane chemistry to provide a foundational resource for researchers. Emphasis is placed on the causality behind synthetic choices and the principles of spectroscopic analysis, offering field-proven insights for professionals in drug development and chemical research.

Introduction: The Adamantane Scaffold in Modern Science

Adamantane (tricyclo[3.3.1.13,7]decane) is a perfectly symmetrical, strain-free molecule representing the smallest unit of a diamond crystal lattice.[1][2] Its discovery in crude oil in 1933 and subsequent efficient synthesis by Schleyer in 1957 opened a new chapter in polyhedral organic chemistry.[2][3] The adamantane moiety has become a "privileged scaffold" in medicinal chemistry for several key reasons:

-

Lipophilicity: The bulky, non-polar hydrocarbon cage significantly increases the lipophilicity of a parent molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[3]

-

Metabolic Stability: The rigid cage structure is resistant to metabolic degradation, protecting adjacent functional groups and prolonging the pharmacokinetic profile of a drug.

-

Three-Dimensionality: In an era where many drug candidates are "flat" aromatic structures, the well-defined, three-dimensional nature of adamantane allows for precise spatial orientation of substituents, enabling highly specific interactions with biological targets such as enzyme active sites or receptor binding pockets.[3]

These properties have led to the successful development of numerous adamantane-based drugs, including the antiviral agent Amantadine and the Alzheimer's disease therapeutic Memantine (1-amino-3,5-dimethyladamantane).[3][4] The strategic placement of substituents on the adamantane core is critical for tuning a compound's pharmacological activity. This guide focuses specifically on the 1,4-dimethyl derivative, an isomer whose unique substitution pattern offers a distinct spatial arrangement compared to more common derivatives.

Core Properties of this compound

The fundamental identity and characteristics of this compound are summarized below. It is crucial to note that while basic identifiers are well-established, detailed experimental physical properties are not widely reported in the literature, reflecting its status as a less common isomer.

Chemical Identity

| Identifier | Value | Source(s) |

| CAS Number | 16267-35-9 | [5][6] |

| Molecular Formula | C₁₂H₂₀ | [5][6][7] |

| Molecular Weight | 164.29 g/mol | [5][6][7] |

| IUPAC Name | 1,4-dimethyltricyclo[3.3.1.13,7]decane | [5] |

| Synonyms | This compound, stereoisomer | [5] |

Stereochemistry

The 1,4-substitution pattern on the adamantane cage gives rise to two possible stereoisomers, syn (cis) and anti (trans), depending on the relative orientation of the two methyl groups. This is a critical consideration for both synthesis and biological evaluation, as the different spatial arrangements can lead to distinct physical properties and pharmacological activities.

Caption: Stereoisomers of this compound.

Physical and Chemical Properties

The majority of publicly available data on the physical properties of this compound are predicted through computational models. Experimental values are not consistently reported in the literature.

| Property | Predicted Value | Unit | Source |

| Boiling Point | 206.7 ± 7.0 | °C | [7] |

| Flash Point | 65.9 ± 11.7 | °C | [7] |

| Density | 0.943 ± 0.06 | g/cm³ | [7] |

| LogP (Octanol/Water) | 3.469 - 4.5 | [5][7][8] | |

| Water Solubility | log₁₀WS = -3.32 (insoluble) | mol/L | [8] |

Experimental Data:

-

Kovats Retention Index: A measure used in gas chromatography, experimental values on standard non-polar columns range from 1172 to 1211.[5] This indicates a non-polar compound with moderate volatility.

Synthesis of this compound

Direct, selective synthesis of this compound is synthetically challenging. Unlike the thermodynamically favored 1,3- and 1,3,5- isomers, which can often be formed through Lewis acid-catalyzed rearrangements, the 1,4-isomer requires a more directed, multi-step approach.[9] Functionalization at the C4 (methylene) position is significantly more difficult than at the C1/C3/C5/C7 (methine, or bridgehead) positions.

A plausible, though not experimentally validated in a single procedure, synthetic pathway can be constructed based on established methods for the synthesis of other 1,4-disubstituted adamantanes.[10][11] The strategy hinges on using a ketone functionality at the 4-position to enable subsequent transformations.

Sources

- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H20 | CID 590907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. guidechem.com [guidechem.com]

- 8. This compound, # 1 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. fulir.irb.hr [fulir.irb.hr]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1,4-Dimethyladamantane: Properties, Synthesis, and Applications in Drug Development

Abstract

1,4-Dimethyladamantane, a member of the diamondoid family of saturated polycyclic hydrocarbons, presents a unique and compelling scaffold for medicinal chemistry and drug development. Its rigid, three-dimensional structure and lipophilic nature offer distinct advantages in the design of novel therapeutics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic considerations, and an exploration of its current and potential applications for researchers, scientists, and drug development professionals.

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane cage, a perfectly symmetrical and strain-free tricyclic hydrocarbon, has captivated chemists since its discovery. Its inherent properties, including high thermal stability, lipophilicity, and a rigid framework, make it an attractive building block in medicinal chemistry. The introduction of functional groups onto the adamantane core allows for the precise spatial orientation of pharmacophoric elements, a critical factor in optimizing drug-receptor interactions. Furthermore, the bulky and hydrophobic nature of the adamantane moiety can significantly influence a drug's pharmacokinetic profile, often enhancing metabolic stability and facilitating passage across biological membranes.

This guide focuses specifically on this compound, a derivative where two methyl groups are positioned at the bridgehead (1) and tertiary (4) carbons of the adamantane cage. This substitution pattern imparts specific physicochemical characteristics that can be strategically exploited in drug design.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a molecular scaffold is fundamental to its application in drug development. The following sections detail the key characteristics of this compound.

Molecular Structure and Identification

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₀.[1][2][3] Its rigid, diamond-like cage structure is comprised of three fused cyclohexane rings in the chair conformation. The two methyl groups are located at positions 1 and 4.

Key Identifiers:

Due to the substitution pattern, this compound can exist as stereoisomers, specifically cis and trans isomers, which may exhibit different biological activities.[2]

// Adamantane Core C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.2,0.75!", label="C"]; C3 [pos="-1.2,-0.75!", label="C"]; C4 [pos="0,-1.5!", label="C"]; C5 [pos="1.2,-0.75!", label="C"]; C6 [pos="1.2,0.75!", label="C"]; C7 [pos="0,0!", label="C"]; C8 [pos="-2.4,0!", label="C"]; C9 [pos="2.4,0!", label="C"]; C10 [pos="0,0.75!", label=""]; //dummy for bridge

// Methyl Groups Me1 [pos="-0.5,2.5!", label="CH₃"]; Me4 [pos="0.5,-2.5!", label="CH₃"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C2 -- C8; C3 -- C8; C4 -- C7; C5 -- C9; C6 -- C9; C8 -- C7; C9 -- C7;

C1 -- Me1 [label="1"]; C4 -- Me4 [label="4"]; }

Caption: Molecular structure of this compound.Tabulated Physical Properties

The following table summarizes key physical properties of this compound, including both experimentally determined and computationally predicted values.

| Property | Value | Unit | Source |

| Molecular Weight | 164.29 | g/mol | [1][4] |

| Boiling Point (Predicted) | 206.7 ± 7.0 | °C | [5] |

| Density (Predicted) | 0.943 ± 0.06 | g/cm³ | [5] |

| LogP (Octanol/Water Partition Coefficient, Predicted) | 4.5 | [1] | |

| Water Solubility (log10WS, Predicted) | -3.32 | mol/l | [4] |

| Enthalpy of Vaporization (ΔvapH°, Predicted) | 40.45 | kJ/mol | [4] |

| Enthalpy of Fusion (ΔfusH°, Predicted) | 14.99 | kJ/mol | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is a common technique for identifying this compound. The mass spectrum will show a molecular ion peak (M+) at m/z 164, corresponding to the molecular weight of the compound. Fragmentation patterns will be characteristic of the adamantane cage.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show signals corresponding to the methyl protons and the protons of the adamantane cage. The chemical shifts and splitting patterns will be influenced by the rigid, symmetrical structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by C-H stretching and bending vibrations. The absence of functional group absorptions (e.g., C=O, O-H) confirms its saturated hydrocarbon nature. The spectrum for the related 1,3-dimethyladamantane shows characteristic peaks in the C-H stretching region (around 2800-3000 cm⁻¹) and bending region (around 1450 cm⁻¹).[7][8]

Synthesis and Chemical Reactivity

The synthesis of this compound and its subsequent functionalization are key to its utility in drug discovery.

Synthetic Approaches

The synthesis of this compound can be approached through the isomerization of other C₁₂H₂₀ hydrocarbons using a Lewis acid catalyst. A general and widely applicable method for the synthesis of adamantane and its alkylated derivatives involves the aluminum chloride-catalyzed rearrangement of a suitable polycyclic hydrocarbon precursor.[9] For instance, the synthesis of 1,3-dimethyladamantane has been reported via the rearrangement of perhydroacenaphthene.[10] A similar strategy could be employed for the synthesis of the 1,4-isomer, potentially starting from a different C₁₂H₂₀ isomer or a mixture of isomers.

Start [label="Polycyclic C₁₂H₂₀ Precursor"]; Catalyst [label="Lewis Acid Catalyst\n(e.g., AlCl₃)", shape=ellipse, fillcolor="#34A853"]; Reaction [label="Isomerization/\nRearrangement", shape=cds, fillcolor="#FBBC05"]; Product [label="this compound"]; Purification [label="Purification\n(e.g., Distillation,\nChromatography)", shape=box, fillcolor="#EA4335"];

Start -> Catalyst [style=invis]; Catalyst -> Reaction; Start -> Reaction; Reaction -> Product; Product -> Purification; }

Caption: Generalized workflow for the synthesis of this compound.Representative Experimental Protocol (Analogous to Adamantane Synthesis):

This protocol is a generalized representation based on the synthesis of adamantane and its derivatives. Optimization would be required for the specific synthesis of this compound.

-

Reaction Setup: A suitable C₁₂H₂₀ polycyclic hydrocarbon precursor is charged into a reaction vessel equipped with a stirrer, condenser, and addition funnel.

-

Catalyst Addition: Anhydrous aluminum chloride is added as the catalyst.

-

Reaction: The mixture is heated and stirred to initiate the isomerization reaction. The reaction progress is monitored by gas chromatography.

-

Workup: Upon completion, the reaction mixture is cooled and quenched, for example, by pouring it onto ice. The organic layer is separated.

-

Purification: The crude product is purified by distillation or chromatography to isolate this compound.

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the adamantane core. The bridgehead positions (1, 3, 5, and 7) are particularly susceptible to functionalization. However, in this compound, one bridgehead position is already occupied by a methyl group.

-

Halogenation: Adamantanes can be halogenated at the bridgehead positions. For example, bromination can be achieved using bromine.

-

Oxidation: Oxidation reactions can introduce hydroxyl groups at the tertiary carbon atoms of the adamantane cage.

-

Nitration: Nitration can also occur at the bridgehead positions.

The presence of the methyl groups can influence the regioselectivity of these reactions. The reactivity of higher diamondoids has been studied as a model for the chemical properties of nanodiamond surfaces, indicating that functionalization can be achieved with common electrophiles and oxidizers.[11]

Applications in Drug Development

The unique structural and physicochemical properties of this compound make it a valuable scaffold in drug design.

The Adamantane Scaffold in Medicinal Chemistry

Adamantane derivatives have found applications in a wide range of therapeutic areas, including antiviral, and neurological drugs. The adamantane moiety is often introduced into drug molecules to:

-

Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Improve Metabolic Stability: The rigid, saturated hydrocarbon structure is resistant to metabolic degradation.

-

Provide a Rigid Scaffold: This allows for the precise positioning of pharmacophoric groups to optimize interactions with biological targets.

This compound as a Building Block

This compound can serve as a starting material for the synthesis of more complex, biologically active molecules. For example, functionalization of the adamantane core can introduce pharmacophoric groups. A notable example of a drug derived from a dimethyladamantane scaffold is Memantine (1-amino-3,5-dimethyladamantane hydrochloride), an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[12] While Memantine is a derivative of 1,3-dimethyladamantane, the synthetic strategies and the role of the dimethyladamantane core are highly relevant to the potential applications of the 1,4-isomer.

Scaffold [label="this compound\nScaffold"]; Properties [label="Lipophilicity,\nRigidity,\nMetabolic Stability", shape=ellipse, fillcolor="#34A853"]; Functionalization [label="Chemical\nFunctionalization", shape=cds, fillcolor="#FBBC05"]; Pharmacophore [label="Addition of\nPharmacophoric Groups", shape=box, fillcolor="#EA4335"]; Drug [label="Novel Drug\nCandidate"];

Scaffold -> Properties [dir=none]; Scaffold -> Functionalization; Functionalization -> Pharmacophore; Pharmacophore -> Drug; }

Caption: Conceptual application of this compound as a drug scaffold.Pharmacokinetic Considerations

The pharmacokinetic properties of drugs containing a this compound moiety are expected to be influenced by its high lipophilicity. This can lead to a large volume of distribution and good penetration into the central nervous system. The metabolic stability of the adamantane cage can result in a longer half-life. However, detailed pharmacokinetic studies specifically on this compound are limited in the public domain. Studies on related compounds like N,N-dimethylacetamide, a solvent used in some drug formulations, have explored its pharmacokinetics in pediatric patients.[13][14]

Safety and Toxicology

Safety and toxicological data for this compound are not extensively reported. However, information from material safety data sheets (MSDS) for adamantane and its derivatives indicates that they should be handled with care. Adamantane itself is classified as harmful to aquatic life with long-lasting effects.[15] For any new compound intended for pharmaceutical development, a comprehensive toxicological assessment is essential.

Conclusion

This compound represents a promising and underexplored scaffold for the development of novel therapeutics. Its well-defined three-dimensional structure, coupled with its inherent lipophilicity and metabolic stability, offers a unique set of properties for medicinal chemists to exploit. While further research is needed to fully elucidate its synthetic accessibility, detailed reactivity, and biological profile, the foundational knowledge of adamantane chemistry provides a strong basis for its application in the rational design of next-generation drugs. This guide serves as a foundational resource for scientists and researchers poised to explore the potential of this intriguing molecule.

References

-

NIST Mass Spectrometry Data Center. (n.d.). This compound, # 1. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590907, this compound. PubChem. Retrieved January 14, 2026, from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). This compound, cis. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). 1e,4a-dimethyladamantane. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54092180, (3S)-1,4-dimethyladamantane. PubChem. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses, Inc. (n.d.). Adamantane. Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US5015758A - Process for the preparation of 1-adamantane derivatives.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12800, 1,3-Dimethyladamantane. PubChem. Retrieved January 14, 2026, from [Link]

-

Cheméo. (n.d.). This compound, # 1 - Chemical & Physical Properties. Retrieved January 14, 2026, from [Link]

- Lippmaa, E., Pehk, T., & Belikova, N. A. (1972). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 4(5), 639-644.

-

ESSLAB. (n.d.). 1,2-/1,4-Dimethyladamantane. Retrieved January 14, 2026, from [Link]

-

DailyMed. (n.d.). Label: MEMANTINE HYDROCHLORIDE tablet, film coated. U.S. National Library of Medicine. Retrieved January 14, 2026, from [Link]

- Fokin, A. A., Schreiner, P. R., Fokina, N. A., Tkachenko, B. A., Hausmann, H., Serafin, M., ... & Carlson, R. M. (2006). Reactivity of [1(2,3)4]pentamantane (Td-pentamantane): a nanoscale model of diamond. The Journal of organic chemistry, 71(22), 8532–8540.

- Reddy, G. M., & Reddy, V. R. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16323–16327.

-

NIST Mass Spectrometry Data Center. (n.d.). Adamantane, 1,3-dimethyl-. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

-

NIST Mass Spectrometry Data Center. (n.d.). This compound, # 1. NIST Chemistry WebBook. Retrieved January 14, 2026, from [Link]

- Shokhor, I. E., & Kadnikov, V. V. (2023). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 24(20), 15413.

- Google Patents. (n.d.). CN103910594A - Preparation method of 1,3-dimethyladamantane.

- Qu, T., Liu, Y., & Paquette, L. A. (2021).

-

Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[9]uril - Supporting Information.

- Trame, M. N., Hauf, K., Groll, A. H., & Boos, J. (2013). Population pharmacokinetics of dimethylacetamide in children during standard and once-daily IV busulfan administration. Cancer chemotherapy and pharmacology, 72(5), 1037–1043.

- Hassan, M., Torkzaban, M., Abedi-Valugerdi, M., & Kumagai-Braesch, M. (2023). Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan.

- Amenabar, I., Poly, S., & Goikoetxea, M. (2021). Infrared and Raman chemical imaging and spectroscopy at the nanoscale. Faraday discussions, 229, 9–42.

-

SpectraBase. (n.d.). 1,3-Dimethyladamantane - Optional[Vapor Phase IR] - Spectrum. Retrieved January 14, 2026, from [Link]

Sources

- 1. This compound | C12H20 | CID 590907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, cis [webbook.nist.gov]

- 3. This compound, # 1 [webbook.nist.gov]

- 4. This compound, # 1 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. echemi.com [echemi.com]

- 6. kbfi.ee [kbfi.ee]

- 7. Adamantane, 1,3-dimethyl- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents [patents.google.com]

- 11. Reactivity of [1(2,3)4]pentamantane (Td-pentamantane): a nanoscale model of diamond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DailyMed - MEMANTINE HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]

- 13. Population pharmacokinetics of dimethylacetamide in children during standard and once-daily IV busulfan administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics and Toxicity of Dimethylacetamide and Its Metabolite in Pediatric Patients Treated With High Dose Intravenous Busulphan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Stereoisomers of 1,4-Dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the stereoisomerism of 1,4-dimethyladamantane, a molecule of significant interest in medicinal chemistry and materials science due to its rigid, well-defined three-dimensional structure. Understanding the distinct stereoisomers, their structural nuances, and methods for their separation is critical for the rational design of novel therapeutics and advanced materials.

Introduction to Stereoisomerism in the Adamantane Scaffold

Adamantane (C₁₀H₁₆) is a highly symmetrical, strain-free tricyclic alkane possessing a diamondoid lattice. Its inherent rigidity makes it an attractive scaffold in drug design, serving as a bioisostere for phenyl groups and enhancing the lipophilicity of parent compounds. The unsubstituted adamantane molecule is achiral, possessing several planes of symmetry and axes of rotation. However, substitution at its bridgehead (methine) or secondary (methylene) positions can lead to the formation of stereoisomers.

The stereochemical outcomes of disubstitution on the adamantane core are dictated by the positions of the substituents. In the case of 1,4-disubstitution, where two bridgehead positions are functionalized, the relative orientation of the substituents gives rise to diastereomers.

The Diastereomers of this compound: cis and trans

This compound (C₁₂H₂₀) exists as two distinct diastereomers: cis-1,4-dimethyladamantane and trans-1,4-dimethyladamantane.[1][2] These isomers are not interconvertible under normal conditions due to the rigid nature of the adamantane cage. The nomenclature, analogous to that used for disubstituted cyclohexanes, describes the relative spatial orientation of the two methyl groups.

Structural Elucidation

-

cis-1,4-Dimethyladamantane: In this isomer, both methyl groups are situated on the same side of a reference plane bisecting the adamantane core. This arrangement results in a chiral molecule that lacks any plane of symmetry. Consequently, cis-1,4-dimethyladamantane exists as a pair of enantiomers: (1R,4R)-1,4-dimethyladamantane and (1S,4S)-1,4-dimethyladamantane. The existence of a specific enantiomer, (3S)-1,4-dimethyladamantane, is documented in chemical databases, supporting the chiral nature of the cis isomer.[3]

-

trans-1,4-Dimethyladamantane: In the trans isomer, the two methyl groups are located on opposite sides of the adamantane framework. This arrangement confers a plane of symmetry to the molecule that passes through the C1 and C4 atoms and the two methyl groups. Due to this internal symmetry, trans-1,4-dimethyladamantane is an achiral molecule, specifically a meso compound.

The relationship between these stereoisomers can be summarized with the following logic diagram:

Caption: Stereoisomeric relationships of this compound.

Physicochemical Properties and Spectroscopic Data

The distinct three-dimensional structures of the cis and trans isomers lead to differences in their physical and chemical properties. These differences are crucial for their separation and characterization.

| Property | cis-1,4-Dimethyladamantane | trans-1,4-Dimethyladamantane |

| Molecular Formula | C₁₂H₂₀ | C₁₂H₂₀ |

| Molecular Weight | 164.29 g/mol [4] | 164.29 g/mol [4] |

| Chirality | Chiral (exists as enantiomers) | Achiral (meso) |

| Kovats Retention Index | 1178 (non-polar column)[1] | ~1172-1211 (non-polar column)[4] |

Note: Experimental data for the pure trans isomer is less commonly reported in public databases. The Kovats index for the general stereoisomer is provided.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for differentiating and characterizing these isomers. The symmetry of the trans isomer results in a simpler NMR spectrum compared to the less symmetrical cis isomer. In GC, the isomers exhibit different retention times, allowing for their separation and quantification.[1][2]

Experimental Protocols: Synthesis and Separation

The synthesis of this compound typically yields a mixture of the cis and trans diastereomers. The separation of these isomers is essential for studying their individual properties and for applications where stereochemical purity is required. The following protocols are based on established methodologies for the synthesis and separation of 1,4-disubstituted adamantane derivatives.[5]

Synthesis via Catalytic Hydrogenation

A common route to saturated adamantane derivatives is the catalytic hydrogenation of an unsaturated precursor. For this compound, this can be achieved by the hydrogenation of 1,4-dimethyleneadamantane or a related unsaturated analog.

Protocol: Catalytic Hydrogenation

-

Precursor Preparation: Synthesize 1-methyladamantan-4-one from a suitable adamantane precursor.

-

Wittig Reaction: React 1-methyladamantan-4-one with a methyl-ylide (e.g., methyltriphenylphosphonium bromide and a strong base) to generate 1-methyl-4-methyleneadamantane.

-

Hydrogenation: a. Dissolve the unsaturated precursor (1-methyl-4-methyleneadamantane) in a suitable solvent such as ethanol or ethyl acetate. b. Add a catalytic amount of a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C). c. Place the reaction mixture in a high-pressure hydrogenation apparatus (e.g., a Parr shaker). d. Pressurize the vessel with hydrogen gas (e.g., to 50-60 psi). e. Agitate the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases.

-

Work-up: a. Carefully vent the hydrogen gas. b. Remove the catalyst by filtration through a pad of Celite. c. Concentrate the filtrate in vacuo to yield the crude product, a mixture of cis- and trans-1,4-dimethyladamantane.

Caption: Workflow for the synthesis of this compound isomers.

Separation of Diastereomers by Column Chromatography

The difference in the polarity and shape of the cis and trans isomers allows for their separation by column chromatography.[5]

Protocol: Diastereomer Separation

-

Column Preparation: Pack a glass chromatography column with silica gel or alumina (activity II/III) using a non-polar eluent such as hexane or pentane.

-

Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent and load it onto the top of the column.

-

Elution: Elute the column with the non-polar solvent. The less polar isomer will typically elute first. The polarity difference between the cis and trans isomers of this compound is small, so a long column and slow elution rate may be required for baseline separation.

-

Fraction Collection: Collect fractions and analyze them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to identify the pure isomers.

-

Isolation: Combine the fractions containing each pure isomer and evaporate the solvent to yield the isolated cis- and trans-1,4-dimethyladamantane.

Causality Note: The separation is based on the differential interaction of the diastereomers with the stationary phase. The more symmetrical trans isomer may pack more efficiently on the stationary phase, leading to a different retention time compared to the less symmetrical cis isomer.

Conclusion

This compound presents a fascinating case of stereoisomerism rooted in the rigid geometry of the adamantane cage. The existence of a chiral cis isomer (as a pair of enantiomers) and an achiral mesotrans isomer has significant implications for its use in stereospecific applications. For drug development professionals and materials scientists, the ability to synthesize and isolate these stereoisomers in pure form is a critical first step toward harnessing their unique three-dimensional properties for the creation of novel and effective molecules. The methodologies outlined in this guide provide a robust framework for the preparation and characterization of these valuable chemical entities.

References

-

Cheméo. (n.d.). This compound, cis - Chemical & Physical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 590907, this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound, cis. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound, cis. In NIST Chemistry WebBook. Retrieved from [Link]

-

Majerski, Z., Mlinarić-Majerski, K., & Kaselj, M. (2004). Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. Croatica Chemica Acta, 77(4), 619-625. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound, stereoisomer. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54092180, (3S)-1,4-dimethyladamantane. Retrieved from [Link]

Sources

The Genesis of a Rigid Scaffold: Early Studies and Discovery of 1,4-Dimethyladamantane

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Adamantane Cage

The discovery of adamantane in petroleum in 1933 ignited a new chapter in organic chemistry, centered on the synthesis and properties of polyhedral compounds. Its unique, rigid, and strain-free tricyclic structure, a perfect diamondoid, presented both a formidable synthetic challenge and a tantalizing scaffold for medicinal and materials science. The quest to functionalize this saturated hydrocarbon and its derivatives has led to significant advancements in synthetic methodology and the development of impactful pharmaceuticals. This guide delves into the early studies and discovery of a key derivative, 1,4-dimethyladamantane, exploring the foundational synthetic strategies and analytical techniques that brought this molecule to the forefront of chemical research.

PART 1: The Dawn of Adamantane Synthesis - A Foundation for Discovery

The initial laboratory synthesis of adamantane by Vladimir Prelog in 1941 was a landmark achievement, yet its multi-step nature and low yield rendered it impractical for widespread investigation. The field was revolutionized in 1957 when Paul von Ragué Schleyer developed a remarkably efficient method involving the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.[1] This breakthrough, providing adamantane in significant quantities, paved the way for extensive exploration of its chemistry and the synthesis of its derivatives.

The underlying principle of the Schleyer synthesis is the thermodynamically driven rearrangement of a C10H16 polycyclic isomer to the most stable arrangement: the adamantane cage. This process, typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃), proceeds through a complex series of carbocationic intermediates, involving hydride and alkyl shifts.

PART 2: The Emergence of this compound - A Tale of Isomerization

While a singular, seminal publication announcing the "discovery" of this compound is not readily apparent in the historical literature, its synthesis was a logical and anticipated extension of the established adamantane chemistry of the 1960s. The synthesis of its isomers, 1-methyladamantane and 1,3-dimethyladamantane, is explicitly mentioned as being achievable through analogous isomerization reactions to that of the parent adamantane.[1] It is within this context of exploring the isomerization of various alkylated polycyclic precursors that this compound was undoubtedly first synthesized and characterized.

The most plausible and historically consistent approach for the pioneering synthesis of this compound involves the Lewis acid-catalyzed rearrangement of a suitable dimethylated C12 polycyclic hydrocarbon precursor. A logical starting material would be a dimethyl derivative of endo-tetrahydrodicyclopentadiene.

Plausible Pioneering Synthetic Pathway

The logical flow for the early synthesis of this compound would have commenced with a suitable C12 precursor, likely a dimethyl derivative of a readily available polycyclic alkane, which upon exposure to a Lewis acid, would rearrange to the thermodynamically most stable dimethyladamantane isomers.

Experimental Protocol: A Representative Synthesis

The following protocol is a reconstruction based on the established methods for adamantane and its methylated derivatives from that era.[1]

Step 1: Isomerization Reaction

-

To a 500-mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 100 g of a dimethyl derivative of endo-tetrahydrodicyclopentadiene.

-

Begin stirring and slowly add 20 g of anhydrous aluminum chloride in portions. The reaction is exothermic, and the temperature should be monitored.

-

After the initial exotherm subsides, heat the reaction mixture to 150-180 °C and maintain this temperature with vigorous stirring for 8-12 hours.

-

Allow the mixture to cool to room temperature. The reaction mixture will be a dark, viscous liquid.

Step 2: Work-up and Isolation

-

Carefully quench the reaction by slowly adding 200 mL of crushed ice and 100 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with 3 x 150 mL of diethyl ether.

-

Combine the organic layers and wash with 2 x 100 mL of saturated sodium bicarbonate solution and then with 2 x 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield a crude mixture of dimethyladamantane isomers.

Step 3: Purification

-

The isomeric mixture is then subjected to separation by preparative gas chromatography (GC) to isolate the this compound isomer.

PART 3: Early Characterization - Unveiling the Structure

In the absence of modern, high-resolution spectroscopic techniques, the characterization of newly synthesized compounds in the mid-20th century relied on a combination of physical properties and emerging analytical methods.

Physicochemical Properties

Initial characterization would have involved determining the physical constants of the purified this compound.

| Property | Value |

| Molecular Formula | C₁₂H₂₀ |

| Molecular Weight | 164.29 g/mol |

| Boiling Point | ~215-217 °C |

| Melting Point | ~45-47 °C |

Early Spectroscopic and Chromatographic Analysis

Gas Chromatography (GC): Gas chromatography was a pivotal technique for the separation and preliminary identification of the various dimethyladamantane isomers produced in the rearrangement reactions. The retention time of each isomer on a given column would serve as a key identifying characteristic.

Nuclear Magnetic Resonance (NMR) Spectroscopy: By the 1960s, proton NMR (¹H NMR) spectroscopy was becoming an indispensable tool for structural elucidation. The ¹H NMR spectrum of this compound, though complex due to overlapping signals of the cage protons, would have been distinct from its other isomers. The presence of two distinct methyl singlets (or very closely spaced singlets for the cis/trans isomers) would have been a key indicator.

Mass Spectrometry (MS): Mass spectrometry would have provided crucial information about the molecular weight of the compound, confirming the C₁₂H₂₀ formula. The fragmentation pattern, while complex, would also offer structural clues and serve as a fingerprint for comparison with other isomers. The molecular ion peak (M⁺) at m/z 164 would be the most prominent feature.

Conclusion: A Foundation for Future Innovation

The early studies and discovery of this compound, born from the broader exploration of adamantane chemistry, laid the groundwork for its eventual application in diverse fields. The development of robust synthetic routes, primarily through Lewis acid-catalyzed rearrangements, and the application of burgeoning analytical techniques were critical to its characterization. This foundational work provided the chemical community with a novel, rigid, and symmetrically substituted scaffold, opening doors to new avenues in medicinal chemistry and materials science that continue to be explored today.

References

- Prelog, V., & Seiwerth, R. (1941). Über die Synthese des Adamantans. Berichte der deutschen chemischen Gesellschaft (A and B Series), 74(10), 1644-1648.

- Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292–3292.

- Schleyer, P. von R., Donaldson, M. M., Nicholas, R. D., & Cupas, C. A. (1963). Adamantane. Organic Syntheses, 42, 8.

- Stetter, H., Gärtner, J., & Tacke, P. (1965). Überbrückte bicyclische Verbindungen, XVII. Synthese von 1,4‐disubstituierten Adamantan‐Derivaten. Chemische Berichte, 98(12), 3888-3891.

- Fort, R. C., & Schleyer, P. von R. (1964). Adamantane: consequences of the diamondoid structure. Chemical Reviews, 64(3), 277-300.

Sources

A Spectroscopic Guide to 1,4-Dimethyladamantane: Structural Elucidation and Data Interpretation

Introduction

1,4-Dimethyladamantane, a saturated tetracyclic hydrocarbon with the molecular formula C₁₂H₂₀, represents a fundamental structure within the broader class of diamondoids.[1][2] Its rigid, strain-free cage structure, derived from the parent adamantane, provides a unique and valuable scaffold in medicinal chemistry, materials science, and as a reference compound in geochemical studies.[3] The precise placement of the two methyl groups at the bridgehead positions (C1 and C4) results in a molecule of high symmetry, which profoundly influences its spectroscopic characteristics.

This technical guide provides an in-depth analysis of the expected and reported spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a compound not exhaustively detailed in publicly accessible spectral libraries, this document synthesizes data from closely related analogs, theoretical principles, and established experimental practices to offer a comprehensive characterization. The methodologies and interpretations presented herein are designed to serve researchers, scientists, and drug development professionals in the unambiguous identification and structural verification of this molecule.

The molecular structure of this compound is depicted below, highlighting the key carbon positions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy: A Predictive Analysis

Due to the molecule's C₂ᵥ symmetry, the proton environments are simplified. We can predict three distinct signals corresponding to the adamantane cage protons and one signal for the methyl protons.

-

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups at C1 and C4 are expected to produce a sharp singlet. Their chemical shift should be in the typical aliphatic range, likely around 0.8-1.0 ppm.

-

Methine Protons (CH): There are four equivalent methine protons at the C3, C5, C7, and C10 positions. These would appear as a single, likely broad, signal.

-

Methylene Protons (CH₂): The adamantane cage contains six methylene groups. In this compound, these are grouped into two sets of equivalent protons. The four methylene groups adjacent to the methyl-substituted bridgeheads (C2, C6, C8, C9) will have a different chemical environment from the two methylene groups at C5 and C7. Therefore, two distinct signals are expected for the methylene protons. These signals are often complex due to overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃) | 6 | 0.8 - 1.0 | Singlet (s) |

| Methylene (CH₂) | 8 | 1.2 - 1.7 | Multiplet (m) |

| Methylene (CH₂) | 4 | 1.7 - 2.0 | Multiplet (m) |

| Methine (CH) | 2 | 1.5 - 1.8 | Broad Singlet (br s) |

Note: Predicted values are based on general chemical shift ranges for alkanes and data from related adamantane derivatives.[4]

A high-resolution ¹H NMR spectrum can be acquired using a standard protocol that ensures data integrity and reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, benzene-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for non-polar analytes.[5]

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

-

Reference: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for calibration, although an internal standard like tetramethylsilane (TMS) can be added for ultimate precision.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse (zg) experiment.

-

Number of Scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds is appropriate.

-

Acquisition Time (aq): Typically 2-4 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. Based on its symmetry, this compound is expected to show five distinct carbon signals.

-

Quaternary Carbons (C): The two equivalent bridgehead carbons bonded to the methyl groups (C1, C4) will appear as a single signal.

-

Methine Carbons (CH): The four equivalent methine carbons (C3, C5, C7, C10) will produce one signal.

-

Methylene Carbons (CH₂): The eight methylene carbons are divided into two groups: the four carbons adjacent to both a substituted and an unsubstituted bridgehead (C2, C6, C8, C9) and the four carbons situated between two unsubstituted bridgeheads. This leads to two distinct methylene signals.

-

Methyl Carbons (CH₃): The two equivalent methyl carbons will give rise to a single signal in the high-field region of the spectrum.

The chemical shifts can be predicted by considering the known spectrum of adamantane and applying substituent effects.[6]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Carbon Position(s) | Predicted Chemical Shift (δ, ppm) |

| Quaternary (C) | C1, C4 | 30 - 35 |

| Methine (CH) | C3, C5, C7, C10 | 35 - 40 |

| Methylene (CH₂) | C2, C6, C8, C9 | 40 - 45 |

| Methylene (CH₂) | - | 45 - 50 |

| Methyl (CH₃) | -CH₃ | 25 - 30 |

Note: These predictions are based on substituent effects observed in other alkylated adamantanes.[6][7]

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Acquisition Mode: A standard proton-decoupled pulse program (e.g., zgpg30) is used to produce a spectrum with singlets for all carbon signals.

-

Number of Scans: Due to the lower natural abundance of ¹³C and longer relaxation times, a larger number of scans (e.g., 256 to 1024) is typically required.

-

Spectral Width: A spectral width of ~250 ppm is standard for organic compounds.

-

-

DEPT Analysis: To unambiguously assign the carbon types, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are essential.

-

A DEPT-90 spectrum will show only signals from CH carbons.

-

A DEPT-135 spectrum will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in both DEPT spectra.

-

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 2950 - 2850 | C-H Stretch (sp³ C-H) | Strong |

| 1470 - 1440 | C-H Bend (CH₂ Scissoring) | Medium |

| 1380 - 1365 | C-H Bend (CH₃ Umbrella) | Medium-Weak |

| < 1300 | C-C Stretch and C-H Rocking | Weak (Fingerprint Region) |

Note: The spectrum will be characterized by the absence of bands associated with common functional groups (e.g., O-H, C=O, C=C).

Attenuated Total Reflectance (ATR) is a modern, convenient method for acquiring IR spectra of solid samples.

-

Sample Preparation: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition:

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the major absorption bands and compare them to the expected frequencies for aliphatic hydrocarbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, offering crucial clues to its structure. For this compound (MW = 164.29 g/mol ), Electron Ionization (EI) is the most common technique.[1]

The rigid adamantane cage is known to be highly stable, leading to a prominent molecular ion peak. Fragmentation is expected to be initiated by the loss of one of the methyl groups, which results in a highly stable tertiary carbocation.

Table 4: Predicted Mass Spectrum Fragmentation for this compound

| m/z | Proposed Fragment | Comments |

| 164 | [C₁₂H₂₀]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl group. Expected to be the base peak due to the formation of a stable tertiary carbocation. |

| 107 | [C₈H₁₁]⁺ | Further fragmentation of the adamantyl cage. |

| 93 | [C₇H₉]⁺ | Common fragment in adamantane derivatives. |

Note: The observation of a fragment at m/z 149 would be strong evidence for a dimethyladamantane structure.[1]

The primary fragmentation pathway involves the loss of a methyl radical to form the stable 1-methyl-4-adamantyl cation.

Caption: Predicted EI-MS fragmentation of this compound.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet if analyzing a solution. GC-MS is ideal for separating isomers and impurities.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Integrated Spectroscopic Analysis and Conclusion

The structural elucidation of this compound is a synergistic process where each spectroscopic technique provides a unique and complementary piece of the puzzle.

-

Mass Spectrometry establishes the molecular weight at 164 amu and suggests the presence of two methyl groups through the characteristic loss of 15 amu to form the base peak at m/z 149.

-

IR Spectroscopy confirms the saturated hydrocarbon nature of the molecule, indicated by the presence of only sp³ C-H and C-C vibrations and the notable absence of functional group absorptions.

-

¹³C NMR confirms the presence of 12 carbons and, through its predicted 5-line spectrum, establishes the high symmetry of the 1,4-disubstituted pattern. DEPT experiments would further validate the count of quaternary, methine, methylene, and methyl carbons.

-

¹H NMR provides the final layer of confirmation, showing the expected number of proton environments and their relative ratios through integration, consistent with the proposed symmetrical structure.

Together, these techniques provide an unambiguous and self-validating confirmation of the structure of this compound. This guide, by integrating predictive analysis with established protocols, offers a robust framework for researchers to confidently identify and characterize this important molecule.

References

-

Šafař, D. C., Savin, B., & Mlinarić-Majerski, K. (2004). Novel 1,4-Disubstituted Adamantane Stereoisomers: Synthesis and Spectroscopic Characterization. FULIR. Retrieved from [Link]

-

NIST. (n.d.). This compound, # 1. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). This compound, cis. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pehk, T., & Lippmaa, E. (1971). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 3(5), 679-687. Retrieved from [Link]

-

NIST. (n.d.). 1e,4a-dimethyladamantane. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Dračínský, M., Santos Hurtado, C., Masson, E., & Kaleta, J. (n.d.). Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[9]uril. Supporting Information. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Abraham, M. H., & Abraham, R. J. (2020). Descriptors for adamantane and some of its derivatives. Bradford Scholars. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Adamantane. Retrieved from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

-

Pirali, O., et al. (2016). Chemical synthesis and high resolution spectroscopic characterization of 1-aza-adamantane-4-one c9h13no from the microwave to the infrared. IDEALS. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,3-Dimethyladamantane. In PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). Adamantane, 1,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

OdanChem. (n.d.). There are four types of chemical information search. Retrieved from [Link]

Sources

- 1. This compound | C12H20 | CID 590907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. DSpace [bradscholars.brad.ac.uk]

- 4. compoundchem.com [compoundchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. kbfi.ee [kbfi.ee]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Adamantane, 1,3-dimethyl- [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

1,4-Dimethyladamantane molecular formula and weight

An In-depth Technical Guide to 1,4-Dimethyladamantane: Core Properties, Synthesis, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of this compound, a saturated tricyclic hydrocarbon. We delve into its core molecular and physicochemical properties, including its definitive molecular formula and weight. This document outlines the strategic synthesis of dimethyladamantane derivatives, explaining the mechanistic rationale behind common isomerization techniques. Furthermore, it details the analytical workflows required for structural validation and isomeric differentiation. The guide culminates in a discussion of the adamantane scaffold's pivotal role in modern drug development, leveraging its unique lipophilic and rigid structure to enhance pharmacokinetic profiles, with a particular focus on applications within the central nervous system. This paper is intended for researchers, medicinal chemists, and professionals in drug development seeking a deeper understanding of this versatile molecular scaffold.

Core Molecular Profile of this compound

This compound belongs to the diamondoid family of hydrocarbons, characterized by a rigid, strain-free cage-like structure derived from adamantane. This structural motif is of significant interest in medicinal chemistry and materials science due to its unique physicochemical properties.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular composition and the spatial arrangement of its atoms. Its structure consists of the tricyclo[3.3.1.1³,⁷]decane core, with two methyl groups substituted at the bridgehead positions 1 and 4.

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These values are critical for its identification, handling, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀ | [1][2][3][4][5][6] |

| Molecular Weight | 164.29 g/mol (164.2872 Da) | [1][2][4][6][7] |

| CAS Registry Number | 16267-35-9 | [2][5][8] |

| IUPAC Name | 1,4-dimethyltricyclo[3.3.1.1³,⁷]decane | [5] |

| Appearance | White Solid / Crystalline Powder | N/A |

| Stereoisomerism | Exists as stereoisomers, including cis forms. | [1][2][6] |

Synthesis and Mechanistic Rationale

The synthesis of substituted adamantanes, including the 1,4-dimethyl derivative, typically relies on the Lewis acid-catalyzed rearrangement of other polycyclic hydrocarbon precursors.[9] This process is driven by the exceptional thermodynamic stability of the adamantane cage.

Synthetic Strategy: Isomerization of Polycyclic Precursors

The most common and efficient method to produce the adamantane core is through the isomerization of a more readily available C₁₀H₁₆ isomer, such as tetrahydrodicyclopentadiene, in the presence of a strong Lewis acid like aluminum chloride (AlCl₃).[9] The same principle applies to the synthesis of alkylated adamantanes. For dimethyladamantanes, a suitable C₁₂H₂₀ precursor, such as perhydroacenaphthene, can be used.[10]

The causality behind this reaction lies in the formation of a carbocation intermediate upon interaction with the Lewis acid. This initiates a series of intramolecular hydride and alkyl shifts, which proceed until the most stable carbocation—the tertiary bridgehead adamantyl cation—is formed. The reaction progresses through a complex energy landscape, ultimately yielding the thermodynamically favored, strain-free adamantane skeleton. The choice of catalyst and reaction conditions (temperature, time) is critical to maximize yield and minimize side products.[9]

Generalized Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis of dimethyladamantanes via isomerization.

Caption: Generalized workflow for dimethyladamantane synthesis.

Generalized Laboratory Protocol for Isomerization

This protocol is a representative example based on established procedures for adamantane synthesis and must be adapted and optimized for specific precursors and scales.

-

Reactor Setup: A multi-neck round-bottom flask is equipped with a mechanical stirrer, a condenser, and an inlet for inert gas (e.g., Nitrogen). The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid.

-

Catalyst Addition: Anhydrous aluminum chloride (or another suitable Lewis acid) is added to the reaction vessel under a positive pressure of inert gas.

-

Precursor Introduction: The C₁₂H₂₀ hydrocarbon precursor is added to the flask. The reaction is often initiated at a moderate temperature.

-

Rationale: The initial phase may involve an exothermic rearrangement to a more stable intermediate, requiring careful temperature control.[9]

-

-

Isomerization: The mixture is heated (typically 150-180°C) and stirred vigorously for several hours (e.g., 8-12 hours) to drive the reaction to completion.[9] The sublimate of the catalyst should be periodically returned to the reaction mixture.

-

Quenching: After cooling, the reaction is cautiously quenched by adding the mixture to crushed ice and concentrated hydrochloric acid.

-

Rationale: This step hydrolyzes the aluminum chloride catalyst and separates it into the aqueous phase.

-

-

Extraction: The product is extracted from the aqueous layer using a non-polar organic solvent, such as hexane or petroleum ether.

-

Purification: The organic extracts are combined, washed, dried, and concentrated. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., methanol) or by sublimation to yield the final product.

Analytical Characterization and Validation

Distinguishing between this compound and its isomers (e.g., 1,3- and 1,2-dimethyladamantane) is essential, as their biological activities and physical properties can differ significantly. A combination of chromatographic and spectroscopic techniques is required for unambiguous identification.

Chromatographic and Spectroscopic Data

Gas chromatography coupled with mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for characterization.

| Analysis Technique | Key Parameter | Typical Value for Dimethyladamantanes | Rationale |

| Gas Chromatography | Kovats Retention Index (non-polar column) | 1172 - 1211 | Provides a standardized retention time that helps differentiate isomers based on their volatility and interaction with the stationary phase.[5] |

| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | ~29-40 ppm | The number of distinct signals and their chemical shifts are highly sensitive to the molecule's symmetry and the electronic environment of each carbon atom, allowing for clear isomeric distinction.[11] |

| ¹H NMR Spectroscopy | Chemical Shifts (δ) & Multiplicity | ~0.8-2.0 ppm | The pattern of signals for the methyl groups and the cage protons provides definitive structural information. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z = 164 | Confirms the molecular weight. The fragmentation pattern provides additional structural clues. |

Analytical Workflow for Structural Validation

The following diagram outlines the standard workflow for confirming the identity and purity of a synthesized sample of this compound.

Caption: Standard analytical workflow for compound validation.

The Adamantane Scaffold in Drug Development

The adamantane moiety is considered a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties are exploited to design drugs with improved efficacy and pharmacokinetics.[12][13]

Pharmacokinetic Advantages of the Adamantyl Moiety

The introduction of an adamantane group into a drug candidate can confer several benefits:

-

Enhanced Lipophilicity: The purely hydrocarbon nature of the adamantane cage significantly increases a molecule's lipophilicity. This property is crucial for enhancing its ability to cross biological membranes, including the blood-brain barrier (BBB), making it an ideal scaffold for CNS-targeting drugs.[12][14]

-

Metabolic Stability: The rigid cage structure protects adjacent functional groups from metabolic degradation by enzymes.[12] This steric hindrance can increase the drug's half-life and bioavailability.

-

Optimal Receptor Binding: The bulky and defined shape of the adamantane group can serve as a perfect anchor to fit into hydrophobic pockets of target proteins or act as a physical blocker for ion channels.[12]

Case Study: Memantine and the Dimethyladamantane Core

The most successful therapeutic agent derived from a dimethyladamantane core is Memantine (1-amino-3,5-dimethyladamantane).[14] Approved for the treatment of moderate-to-severe Alzheimer's disease, Memantine acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[14][15] Its mechanism involves blocking the pathological overactivation of these receptors, which is linked to excitotoxicity in neurodegenerative disorders.[14] The dimethyladamantane scaffold in Memantine is critical for its pharmacokinetic profile, allowing it to effectively reach its target in the brain and exert its therapeutic effect.[15]

Conceptual Framework for Adamantane-Based Drug Design

The following diagram illustrates the logical relationship between the properties of the adamantane scaffold and its successful application in pharmacology.

Caption: Rationale for adamantane's utility in drug design.

Conclusion

This compound, defined by its molecular formula C₁₂H₂₀ and molecular weight of approximately 164.29 g/mol , is more than a simple hydrocarbon. It is a representative of the highly valued adamantane scaffold that offers significant advantages in the field of drug discovery and development. Its synthesis, though requiring specific catalytic conditions, is based on well-understood principles of carbocation chemistry. The true value of this compound and its isomers lies in their potential as building blocks for novel therapeutics, where their unique lipophilic and rigid structure can be leveraged to overcome common pharmacokinetic challenges and enable precise targeting of biological macromolecules. Further exploration of this and other adamantane derivatives continues to be a promising frontier for researchers and medicinal chemists.

References

Sources

- 1. This compound, cis [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, # 1 [webbook.nist.gov]

- 4. This compound, # 1 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound | C12H20 | CID 590907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, # 1 [webbook.nist.gov]

- 7. (3S)-1,4-dimethyladamantane | C12H20 | CID 54092180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. esslabshop.com [esslabshop.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN106008135B - The preparation method of 1,3- dimethyladamantanes - Google Patents [patents.google.com]

- 11. kbfi.ee [kbfi.ee]

- 12. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchr.org [jchr.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. DailyMed - MEMANTINE HYDROCHLORIDE tablet, film coated [dailymed.nlm.nih.gov]

An In-depth Technical Guide to 1,4-Dimethyladamantane: Structure, Properties, and Analysis

Abstract

This technical guide provides a comprehensive overview of 1,4-dimethyladamantane, a saturated tricyclic hydrocarbon. Adamantane and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique combination of rigidity, lipophilicity, and metabolic stability. This document delves into the specific chemical structure, IUPAC nomenclature, and stereochemical nuances of the 1,4-disubstituted isomer. We will explore the plausible synthetic pathways, detail its spectroscopic signature with a focus on mass spectrometry and predicted Nuclear Magnetic Resonance (NMR) analysis, and discuss its relevance in the context of pharmaceutical development, particularly as an isomeric impurity in the synthesis of related active pharmaceutical ingredients. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific diamondoid hydrocarbon.

Molecular Structure and Nomenclature

The adamantane cage is a highly symmetrical and strain-free tricyclic alkane (tricyclo[3.3.1.1³⁷]decane) resembling a subunit of the diamond crystal lattice. Its unique structure is the source of its remarkable physical and chemical properties.

1.1. IUPAC Nomenclature and Core Structure

The formal IUPAC name for the parent cage is tricyclo[3.3.1.1³⁷]decane . The derivative in focus is named This compound . The locants '1' and '4' refer to the positions of the methyl substituents on the adamantane framework. Position 1 is a bridgehead (tertiary) carbon, while position 4 is a non-bridgehead (secondary) carbon in the parent cage, which becomes a tertiary carbon upon methylation.

Key identifiers for this compound are:

The numbering of the adamantane cage, which is crucial for correct nomenclature, is illustrated below. The bridgehead carbons are numbered 1, 3, 5, and 7, while the methylene bridge carbons are 2, 4, 6, 8, 9, and 10.

1.2. Stereochemistry

Substitution at the non-bridgehead C4 position introduces a chiral center. Furthermore, the relative orientation of the two methyl groups gives rise to diastereomers. These are typically designated as cis (also referred to as syn) and trans (anti).[3][4]

-

trans-1,4-Dimethyladamantane: The methyl groups are on opposite faces of the molecule.

-

cis-1,4-Dimethyladamantane: The methyl groups are on the same face of the molecule.

The existence of these stereoisomers is a critical consideration in synthesis, purification, and characterization, as they may possess different physical properties and biological activities.[3][5]

Physicochemical Properties

The rigid, non-polar, and voluminous nature of the adamantane cage imparts distinct physicochemical properties to its derivatives. This compound is a lipophilic, non-polar compound. While extensive experimental data is not widely published, a combination of calculated values and gas chromatography data provides a useful profile.

| Property | Value | Source Type | Reference(s) |

| Molecular Formula | C₁₂H₂₀ | --- | [1][2] |

| Molecular Weight | 164.29 g/mol | --- | [1] |

| CAS Number | 16267-35-9 | --- | [1][2] |

| Boiling Point (Predicted) | 206.7 ± 7.0 °C | Calculated | [6] |

| Density (Predicted) | 0.943 ± 0.06 g/cm³ | Calculated | [6] |

| logP (Octanol/Water) | 4.5 | Calculated | [1] |

| Kovats Retention Index | 1172 - 1211 (on non-polar columns) | Experimental | [1][5][7][8] |

The high calculated logP value confirms the molecule's significant lipophilicity, a key feature leveraged in drug design to enhance membrane permeability. The Kovats Retention Index is an experimental value derived from gas chromatography, useful for identifying the compound in complex mixtures like petroleum fractions.[5]

Synthesis of this compound

The synthesis of adamantane and its alkylated derivatives is a classic example of thermodynamically controlled isomerization, pioneered by Schleyer. While a specific, validated protocol for this compound is not readily found in open literature, its synthesis can be confidently predicated on the well-established adamantane rearrangement mechanism.

3.1. Conceptual Framework: Lewis Acid-Catalyzed Rearrangement

The core principle involves treating a suitable C₁₂H₂₀ tricyclic alkane precursor with a strong Lewis acid, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). The reaction proceeds through a complex cascade of carbocation intermediates, involving hydride shifts and 1,2-alkyl shifts.[9][10] The reaction continues until the system settles into the most thermodynamically stable arrangement, which is the highly symmetrical and strain-free adamantane cage. The final distribution of methylated isomers (e.g., 1,3- vs. 1,4-) is dictated by their relative thermodynamic stabilities.

Sources

- 1. This compound | C12H20 | CID 590907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound, stereoisomer [webbook.nist.gov]

- 4. This compound, cis [webbook.nist.gov]

- 5. This compound, cis [webbook.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound, # 1 [webbook.nist.gov]

- 9. The mechanism for the rearrangement of the adamantly cation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

A Technical Guide to Unlocking the Research Potential of 1,4-Dimethyladamantane

Foreword: Beyond the Cage - Charting New Territories for a Unique Adamantane Derivative

The adamantane scaffold, a rigid, lipophilic, and perfectly three-dimensional hydrocarbon cage, has firmly established its significance in medicinal chemistry, materials science, and catalysis.[1][2][3] Its unique properties have led to the development of successful drugs, advanced polymers, and highly efficient catalysts.[4][5] While derivatives like Amantadine and Memantine are well-known, the potential of many other substituted adamantanes remains largely unexplored. This guide focuses on one such molecule: 1,4-dimethyladamantane.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining promising, yet underexplored, research avenues for this compound. We will move beyond a simple recitation of known facts and instead, delve into the "why" and "how" of experimental design, proposing novel hypotheses and detailed protocols to investigate them. Our exploration will be grounded in the established principles of adamantane chemistry while pushing into new frontiers of application.

Core Properties of this compound: A Refresher

Before exploring new research directions, it is crucial to understand the foundational physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C12H20 | [6][7] |

| Molecular Weight | 164.29 g/mol | [6][8] |

| LogP (Octanol/Water Partition Coefficient) | 3.469 (Calculated) | [8] |

| CAS Number | 16267-35-9 | [6][7] |

The two methyl groups on the adamantane core, particularly at the 1 and 4 positions, introduce specific steric and electronic features that can be exploited in various scientific contexts. This guide will explore how these features can be harnessed in medicinal chemistry, materials science, and catalysis.

Part 1: Medicinal Chemistry - Targeting Neurological Disorders and Beyond

The adamantane moiety is a well-established pharmacophore, known to enhance drug properties such as lipophilicity, metabolic stability, and receptor binding.[3][4] The rigid cage structure allows for precise positioning of functional groups, making it an excellent scaffold for drug design.[3]

Novel Ion Channel Modulators for Neurodegenerative Diseases

Scientific Rationale: Adamantane derivatives have a rich history as ion channel blockers.[9] For instance, Memantine, an uncompetitive NMDA receptor antagonist, is used to treat Alzheimer's disease. The adamantane group in Memantine is thought to lodge within the ion channel, blocking excessive calcium influx. The 1,4-dimethyl substitution pattern of our target molecule could offer a unique steric profile to explore interactions with other ion channels implicated in neurological disorders, such as P2X7 receptors, which are involved in neuroinflammation.

Proposed Research Workflow:

Caption: Proposed workflow for developing this compound-based ion channel modulators.

Detailed Experimental Protocol: Electrophysiology Assay for P2X7 Receptor Blockade

-

Cell Culture: Culture HEK293 cells stably expressing the human P2X7 receptor.

-

Compound Preparation: Prepare stock solutions of synthesized this compound derivatives in DMSO. Create a dilution series in the extracellular recording solution.

-

Patch-Clamp Electrophysiology:

-